molecular formula C7H5BrN2O B1532206 4-Bromo-1H-indazol-6-ol CAS No. 885518-75-2

4-Bromo-1H-indazol-6-ol

Cat. No. B1532206
M. Wt: 213.03 g/mol
InChI Key: AIEDVJFAFWXQQN-UHFFFAOYSA-N
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Description

“4-Bromo-1H-indazol-6-ol” is a chemical compound with the empirical formula C7H5BrN2O . It is a derivative of indazole, a heterocyclic compound that is often used in medicinal chemistry .


Synthesis Analysis

The synthesis of indazole derivatives, including “4-Bromo-1H-indazol-6-ol”, often involves cyclization of ortho-substituted benzylidenehydrazine . A study has proposed a hydrogen bond propelled mechanism for this cyclization step . Another synthesis method involves the reaction of 2-bromo-6-fluorobenzaldehyde with hydrazine .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1H-indazol-6-ol” includes a bromine atom attached to the fourth carbon of the indazole ring and a hydroxyl group attached to the sixth carbon .

Scientific Research Applications

Applications in Medicinal Chemistry
Indazole derivatives, including 4-Bromo-1H-indazol-6-ol, have been extensively studied for their therapeutic applications. These compounds exhibit a wide range of biological activities and have been the focus of numerous research efforts aimed at developing new therapeutic agents. For instance, indazole derivatives have shown promising anticancer and anti-inflammatory properties. They are considered key scaffolds in the design of compounds with potential therapeutic value, targeting disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018).

Future Directions

The future directions for research on “4-Bromo-1H-indazol-6-ol” and related compounds could include further exploration of their synthesis, chemical reactions, and potential biological activity. For example, a study has proposed a new reaction for the synthesis of indazole derivatives .

properties

IUPAC Name

4-bromo-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEDVJFAFWXQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646153
Record name 4-Bromo-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-indazol-6-ol

CAS RN

885518-75-2
Record name 4-Bromo-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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